molecular formula C9H6F4O2 B1401336 3'-Fluoro-5'-(trifluoromethoxy)acetophenone CAS No. 1352999-53-1

3'-Fluoro-5'-(trifluoromethoxy)acetophenone

Cat. No.: B1401336
CAS No.: 1352999-53-1
M. Wt: 222.14 g/mol
InChI Key: VOBVUHOUGRWDOZ-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3’-Fluoro-5’-(trifluoromethoxy)acetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the stabilization of endosomal-toll-like receptor TRL8, creating an inhibitory activity . This interaction is crucial as it can modulate immune responses and inflammation. Additionally, the compound’s unique structure allows it to engage in specific binding interactions with other biomolecules, influencing their activity and function.

Cellular Effects

The effects of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with endosomal-toll-like receptor TRL8 can lead to changes in cell signaling pathways that regulate immune responses . Furthermore, its impact on gene expression can result in altered cellular metabolism, affecting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, 3’-Fluoro-5’-(trifluoromethoxy)acetophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its interaction with endosomal-toll-like receptor TRL8 results in inhibitory activity, which can modulate immune responses . Additionally, the compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the production of proteins involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thermal decomposition of the compound can lead to the release of irritating gases and vapors . This degradation can affect its efficacy and safety in long-term experiments. Additionally, the compound’s impact on cellular function may vary over time, with potential changes in gene expression and cellular metabolism observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses through its interaction with endosomal-toll-like receptor TRL8 . At higher doses, toxic or adverse effects may be observed. For instance, the compound’s irritating properties can lead to skin corrosion, eye damage, and respiratory system toxicity . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

3’-Fluoro-5’-(trifluoromethoxy)acetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s unique structure allows it to participate in specific metabolic reactions, influencing metabolic flux and metabolite levels. For example, its interaction with enzymes involved in the stabilization of endosomal-toll-like receptor TRL8 can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cell membranes and distributed within various cellular compartments. This distribution is crucial for its activity and function, as it ensures that the compound reaches its target sites within the cells .

Subcellular Localization

The subcellular localization of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cells. For instance, its interaction with endosomal-toll-like receptor TRL8 suggests that it may localize to endosomal compartments, where it can exert its inhibitory activity . This localization is essential for its role in modulating immune responses and other cellular processes.

Chemical Reactions Analysis

3’-Fluoro-5’-(trifluoromethoxy)acetophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3’-Fluoro-5’-(trifluoromethoxy)acetophenone can be compared with other similar compounds such as:

The uniqueness of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone lies in the combined presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVUHOUGRWDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242013
Record name 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352999-53-1
Record name 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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